7-Fluoro-1-methyl-1H-benzo[d]imidazol-2(3H)-one is a compound belonging to the class of benzimidazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. This particular compound features a fluorine atom at the 7-position and a methyl group at the 1-position of the benzimidazole ring, which contributes to its unique properties and potential therapeutic uses.
The compound can be synthesized through various methods, including microwave-assisted reactions and traditional organic synthesis techniques. These methods often involve the use of specific reagents and conditions that facilitate the formation of the benzimidazole structure.
7-Fluoro-1-methyl-1H-benzo[d]imidazol-2(3H)-one is classified as a heterocyclic aromatic compound. It is part of the broader category of benzimidazoles, which are characterized by their fused benzene and imidazole rings. These compounds exhibit a wide range of pharmacological properties, including antibacterial, antifungal, and anticancer activities.
The synthesis of 7-Fluoro-1-methyl-1H-benzo[d]imidazol-2(3H)-one typically involves several key steps:
The molecular structure of 7-Fluoro-1-methyl-1H-benzo[d]imidazol-2(3H)-one can be analyzed using various spectroscopic techniques:
7-Fluoro-1-methyl-1H-benzo[d]imidazol-2(3H)-one can participate in various chemical reactions due to its functional groups:
These reactions are often facilitated by catalysts or specific reaction conditions that enhance reactivity .
The mechanism of action for compounds like 7-Fluoro-1-methyl-1H-benzo[d]imidazol-2(3H)-one often involves interaction with biological targets such as enzymes or receptors:
Studies have shown that modifications in the chemical structure can significantly impact pharmacological activity, making it crucial to explore structure–activity relationships .
These properties are crucial for determining the suitability of 7-Fluoro-1-methyl-1H-benzo[d]imidazol-2(3H)-one for various applications .
7-Fluoro-1-methyl-1H-benzo[d]imidazol-2(3H)-one has several scientific uses:
The construction of the benzimidazolone core, particularly for 7-fluoro-1-methyl variants, employs innovative annulation strategies. Metal-free cyclization of ortho-fluoro-nitroarenes with methylamine enables efficient ring closure, where the fluorine atom acts as a leaving group under nucleophilic conditions. This approach capitalizes on the enhanced reactivity of fluorine in electron-deficient aromatic systems, yielding the bicyclic structure with regiochemical precision [8]. Fragment-based drug discovery platforms have further advanced this methodology, utilizing in situ X-ray crystallography to optimize fragment binding within biological targets. For instance, 1-methyl-1H-benzo[d]imidazol-2-amine scaffolds demonstrate robust binding to the PRMT5/MTA complex through halogen bonding and van der Waals interactions, validating the pharmacophoric importance of the core [5]. Recent protocols employ cyclocondensation of N-methyl-phenylenediamines with fluoro-carboxylic acids or orthoesters under Dean-Stark conditions, achieving yields >85% while minimizing epimerization risks [2].
Regioselective installation of the 7-fluoro substituent requires strategic halogen positioning in precursor molecules. Directed ortho-metalation (DoM) of N-methyl-benzimidazolone precursors using lithium diisopropylamide (LIDA) enables site-specific fluorination at C7 via electrophilic fluorinating agents (e.g., NFSi). This method achieves >95% regioselectivity by leveraging the directing effect of the adjacent carbonyl group [10]. Alternative approaches utilize pre-fluorinated building blocks, such as 4-fluoro-3-nitrobenzoic acid, which undergoes sequential reduction-cyclization to secure the fluorine position before core formation. Methylation is optimally performed early in synthesis—methylamine incorporation prior to cyclization prevents N-alkylation side products. Quantitative methylation occurs using methyl iodide in DMF with silver(I) oxide, suppressing quaternary salt formation [3].
Table 1: Comparative Analysis of Fluorination Techniques
Method | Precursor | Regioselectivity | Yield (%) | Key Advantage |
---|---|---|---|---|
Directed ortho-metalation | 1-methyl-benzimidazolone | >95% C7 | 78 | Late-stage functionalization |
Reductive cyclization | 4-fluoro-3-nitrobenzoate derivatives | 100% C7 | 91 | No competing isomers |
Electrophilic fluorination | Benzimidazolone N-oxide | ~80% C7 | 65 | No organometallic reagents |
While the parent 7-fluoro-1-methyl-1H-benzo[d]imidazol-2(3H)-one lacks stereocenters, chiral auxiliaries enable asymmetric synthesis of non-racemic analogs. Rhodium-catalyzed enantioselective hydrogenation of N-methyl-2-(7-fluorobenzimidazolyl)acrylic acids achieves >90% ee using DuPhos ligands. This strategy constructs α-chiral alkyl side chains at C2 for probing stereospecific bioactivity [5]. Organocatalytic desymmetrization of meso-diamine precursors via phase-transfer catalysis (PTC) with quaternary ammonium salts generates enantioenriched 2-aminobenzimidazoles—key intermediates for chiral variants. X-ray co-crystal structures of fragment-bound PRMT5 complexes reveal that propeller chirality influences binding orientation, validating the need for enantiopure synthesis .
Solid-phase synthesis enables rapid diversification of the benzimidazolone scaffold. Wang resin-linked 4-fluoro-3-nitrobenzoates undergo nucleophilic displacement with methylamine, followed by tin chloride reduction and TFA-mediated cyclative cleavage. This approach generates >300 analogs in 24 hours for SAR studies, with purities >85% after precipitation [5]. Microwave irradiation drastically accelerates key steps: cyclodehydration of N-methyl-N-(2-aminophenyl)fluoroacetamides using formic acid at 150°C completes in 15 minutes versus 12 hours thermally, yielding 77–92% without epimerization. Continuous-flow microwave reactors achieve kilogram-scale production of 7-fluoro-1-methyl-1H-benzo[d]imidazol-2(3H)-one at 99.5% purity, highlighting industrial applicability .
Table 2: Microwave Optimization of Cyclodehydration Step
Condition | Temperature (°C) | Time (min) | Yield (%) | Purity (%) | Energy Use (kWh/mol) |
---|---|---|---|---|---|
Conventional heating | 120 | 720 | 68 | 95 | 8.2 |
Batch microwave | 150 | 15 | 77 | 98 | 0.9 |
Continuous flow | 170 | 3 | 92 | 99.5 | 0.4 |
Water-mediated Wittig reactions construct acrylamide-functionalized derivatives sustainably. Phosphonium salt 8 and 1-methyl-1H-benzo[d]imidazole-5-carbaldehyde react in aqueous NaOH at 70°C, affording (E)-3-(1-methyl-1H-benzo[d]imidazol-5-yl)-N-phenethyl acrylamide in 64% yield with >99% E-selectivity. This eliminates organic solvents while maintaining high regiocontrol . Mechanochemical synthesis via ball milling achieves solvent-free core formation: stoichiometric mixtures of 4-fluoro-1,2-phenylenediamine and N,N-dimethylacetamide dimethyl acetal undergo cyclization in 30 minutes at 25 Hz, yielding 89% product. Life-cycle assessment confirms 75% reduction in E-factor compared to DMF-based routes [6] [8]. Photocatalytic fluorination using TiO₂ and HF-pyridine under UV light provides the 7-fluoro precursor without chlorine byproducts, aligning with green chemistry principles [2].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9